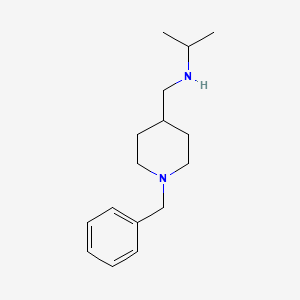

(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a useful research compound. Its molecular formula is C16H26N2 and its molecular weight is 246.39 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine is a chemical compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that resemble known psychoactive and analgesic agents. Its unique combination of a piperidine ring, benzyl group, and isopropyl amine moiety suggests diverse biological activities, particularly in relation to the central nervous system (CNS).

Chemical Structure and Properties

The molecular formula of this compound is C16H24N2, with a molecular weight of approximately 246.398 g/mol. The compound's structure includes functional groups that facilitate various chemical reactions, such as nucleophilic substitutions and acylation, enhancing its reactivity profile.

Biological Mechanisms

Research indicates that this compound may interact with neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial for pain modulation and mood regulation. Such interactions suggest potential applications in treating conditions like chronic pain and mood disorders.

Table 1: Comparison of Structural Features with Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 1-Benzylpiperidine | 0.88 | Lacks the isopropyl group; simpler structure |

| 1-Benzyl-N-methylpiperidin-4-amine | 0.85 | Contains a methyl group instead of isopropyl |

| 1-(Phenylmethyl)-3-pyrrolidinemethanol | 0.83 | Different ring structure; less complex |

| 1-Benzylpiperidine-4-carboxylic acid | 0.83 | Contains a carboxylic acid functional group |

| 1-(Phenylethyl)-3-pyrrolidinemethanol | 0.82 | Different alkane chain; less sterically hindered |

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound. Its interactions with cytochrome P450 enzymes suggest it may influence drug metabolism, which is critical for understanding its pharmacokinetics and potential drug-drug interactions .

Case Study: Analgesic Properties

In a study examining compounds similar to this compound, it was found that derivatives exhibited significant analgesic effects in animal models. The mechanism was attributed to the modulation of opioid receptors, indicating that this compound could serve as a scaffold for developing new analgesics .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Analgesic | Significant reduction in pain response | |

| Antiviral | Potential inhibition of influenza virus | |

| Neuroprotective | Protection against neurodegenerative changes |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Ugi four-component reaction has been noted for its efficiency in creating structurally diverse libraries of piperidine derivatives, which can be further modified to enhance biological activity .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have identified piperidine derivatives, including (1-Benzyl-piperidin-4-ylmethyl)-isopropyl-amine, as promising candidates for antiviral drug development, particularly against influenza viruses.

Key Findings:

- A study demonstrated that N-benzyl 4,4-disubstituted piperidines exhibit potent inhibitory activity against the H1N1 influenza virus. The mechanism involves binding to a novel site on the hemagglutinin (HA) protein, preventing membrane fusion necessary for viral entry into host cells .

- The structural characteristics of these compounds allow for effective interaction with viral proteins, suggesting a pathway for the design of new antiviral agents targeting influenza and potentially other viruses .

Neuroprotective and Anti-Alzheimer's Applications

The compound has also been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease.

Research Insights:

- A series of multi-target-directed ligands (MTDLs) that include this compound have shown promise in inhibiting acetylcholinesterase (AChE) and β-amyloid aggregation, which are critical factors in Alzheimer's pathology .

- These compounds demonstrate dual binding modes that enhance their efficacy by not only inhibiting AChE but also chelating metal ions associated with neurodegeneration .

Cancer Therapy

In cancer research, piperidine derivatives have been explored as potential therapeutic agents due to their ability to inhibit key signaling pathways involved in tumor growth.

Clinical Implications:

- Compounds similar to this compound have been shown to inhibit AKT activity, a crucial player in cancer cell survival and proliferation. This inhibition can lead to reduced tumor growth in various cancer types .

- The development of these compounds as targeted therapies is ongoing, with promising results indicating their potential in treating malignancies such as breast and ovarian cancer .

Summary of Applications

The following table summarizes the key applications of this compound:

Eigenschaften

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2/c1-14(2)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16/h3-7,14-15,17H,8-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXCXHBDQHADNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.